molecular formula C18H20N2O5S B5575547 N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide

N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide

Cat. No.: B5575547
M. Wt: 376.4 g/mol
InChI Key: QODNQBFOMSNFBF-UHFFFAOYSA-N
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Description

N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group on the phenyl ring and a morpholine-4-sulfonyl group, which contributes to its distinct chemical properties.

Scientific Research Applications

N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular interactions.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes:

    Formation of 2-Methoxy-phenylamine: This can be synthesized through the nitration of anisole followed by reduction.

    Synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid: This involves sulfonylation of benzoic acid with morpholine and subsequent purification.

    Coupling Reaction: The final step involves coupling 2-Methoxy-phenylamine with 4-(Morpholine-4-sulfonyl)-benzoic acid using coupling agents like carbodiimides under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature-controlled environments.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinyl or sulfhydryl derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.

Major Products

    Oxidation: Formation of 2-Methoxy-benzaldehyde or 2-Methoxy-benzoic acid.

    Reduction: Formation of sulfinyl or sulfhydryl derivatives.

    Substitution: Formation of halogenated derivatives of the aromatic rings.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The methoxy and sulfonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The presence of both the methoxy and morpholine-4-sulfonyl groups in this compound imparts unique chemical properties, such as enhanced solubility and specific binding interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-17-5-3-2-4-16(17)19-18(21)14-6-8-15(9-7-14)26(22,23)20-10-12-25-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODNQBFOMSNFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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